

Dehydrojuncuenin B: A Spectroscopic and Methodological Guide

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Compound of Interest

Compound Name: Dehydrojuncuenin B

Cat. No.: B12382026

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Dehydrojuncuenin B**, a phenanthrenoid compound isolated from *Juncus setchuensis*. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols utilized for its characterization. This information is critical for the identification, synthesis, and further investigation of **Dehydrojuncuenin B** in academic and industrial research settings.

Spectroscopic Data

The structural elucidation of **Dehydrojuncuenin B** was achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The data presented below are compiled from the primary literature and provide the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR spectra of **Dehydrojuncuenin B** were recorded in deuterated dimethyl sulfoxide (DMSO-d_6). The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the solvent signal.

Table 1: ^1H NMR Spectroscopic Data for **Dehydrojuncuenin B** (in DMSO-d_6)

Position	Chemical Shift (δ), Multiplicity, J (Hz)
1-CH ₃	2.40, s
2-OH	9.55, br s
3	7.15, d, J = 8.4
4	7.74, d, J = 8.4
5-CH=CH ₂	7.98, dd, J = 17.4, 11.4
5-CH=CH _a	5.95, d, J = 17.4
5-CH=CH _b	5.43, d, J = 11.4
6	7.65, s
7-OH	9.61, br s
8-CH ₃	2.42, s
9	7.95, s
10	8.87, s

Table 2: ¹³C NMR Spectroscopic Data for **Dehydrojuncuenin B** (in DMSO-d₆)

Position	Chemical Shift (δ)
1	120.9
1-CH ₃	16.5
2	154.5
3	115.8
4	127.1
4a	124.9
4b	131.6
5	135.1
5-CH=CH ₂	135.8
5-CH=CH ₂	117.1
6	122.1
7	155.2
8	119.5
8-CH ₃	20.3
8a	125.1
9	123.5
10	126.3
10a	129.7

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) was used to determine the exact mass and molecular formula of **Dehydrojuncuenin B**.

Table 3: Mass Spectrometry Data for **Dehydrojuncuenin B**

Technique	Ion	Observed m/z	Calculated m/z	Molecular Formula
HRESIMS	[M + H] ⁺	265.1223	265.1228	C ₁₈ H ₁₇ O ₂

Experimental Protocols

The isolation and characterization of **Dehydrojuncuenin B** involved a series of chromatographic and spectroscopic techniques. The general workflow is outlined below.

Isolation of Dehydrojuncuenin B

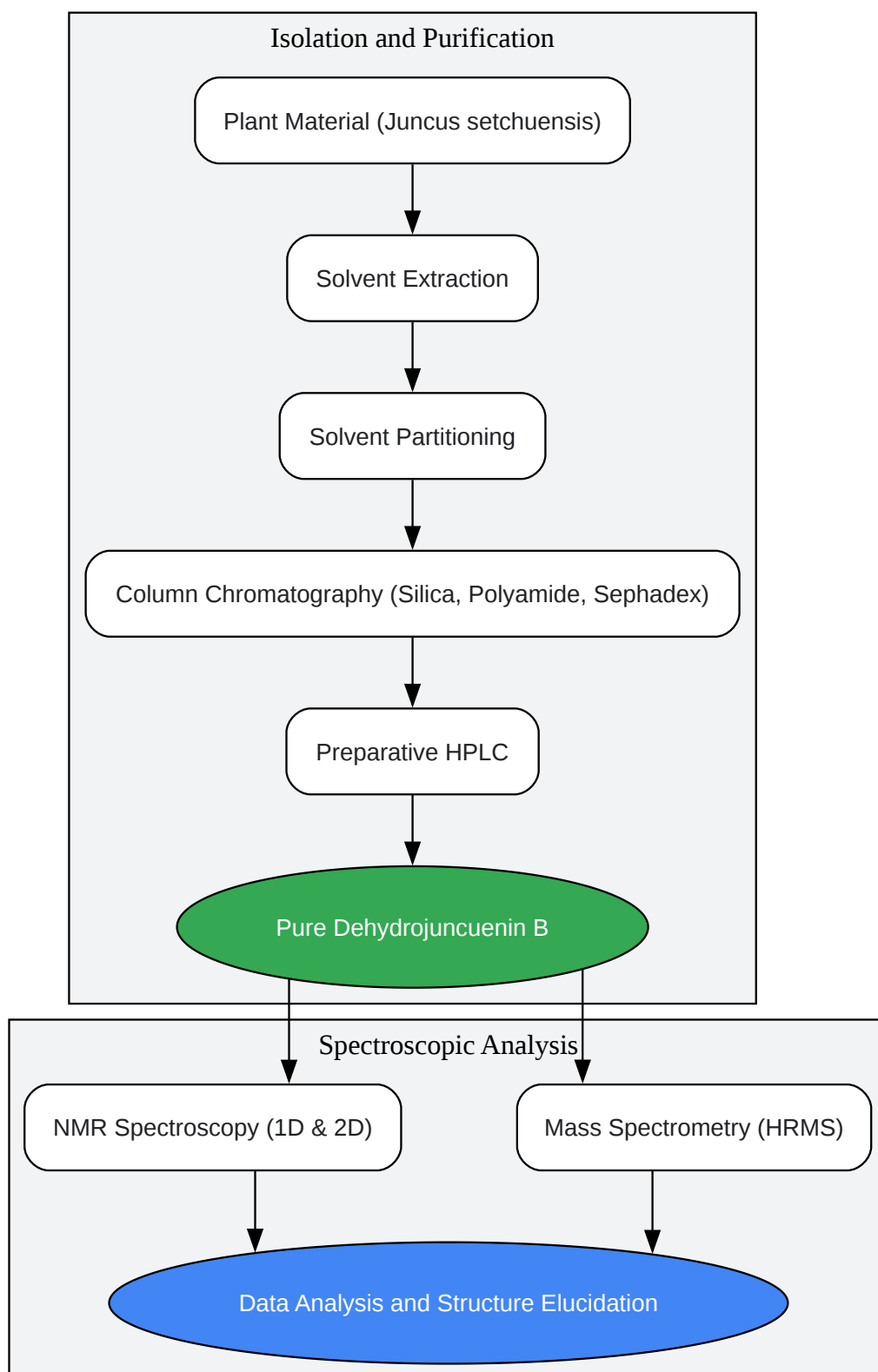
The aerial parts of *Juncus setchuensis* were collected, dried, and powdered. The powdered plant material was then extracted with 95% ethanol. The resulting crude extract was partitioned between different solvents of varying polarity, typically ethyl acetate and water, to separate compounds based on their solubility. The ethyl acetate fraction, containing the phenanthrenoids, was then subjected to repeated column chromatography on silica gel, polyamide, and Sephadex LH-20. Final purification was achieved using preparative high-performance liquid chromatography (HPLC) to yield pure **Dehydrojuncuenin B**.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a Bruker Avance spectrometer. Samples were dissolved in DMSO-d₆. Chemical shifts were referenced to the residual solvent signals.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a mass spectrometer to determine the accurate mass and molecular formula of the compound.

Visualized Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like **Dehydrojuncuenin B**.



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Caption: General workflow for the isolation and structural elucidation of **Dehydrojuncuenin B**.

- To cite this document: BenchChem. [Dehydrojuncuenin B: A Spectroscopic and Methodological Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382026#dehydrojuncuenin-b-spectroscopic-data-nmr-ms]

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